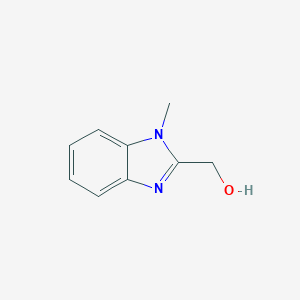

(1-methyl-1H-benzimidazol-2-yl)methanol

Description

Structure

3D Structure

Properties

IUPAC Name |

(1-methylbenzimidazol-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-8-5-3-2-4-7(8)10-9(11)6-12/h2-5,12H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQRSIOZFPSFABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90322304 | |

| Record name | (1-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7467-35-8 | |

| Record name | 7467-35-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (1-methyl-1H-benzimidazol-2-yl)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90322304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-1,3-benzodiazol-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of (1-methyl-1H-benzimidazol-2-yl)methanol

For: Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the fundamental physicochemical properties of (1-methyl-1H-benzimidazol-2-yl)methanol. The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a wide range of biological activities.[1][2] Understanding the basic properties of its derivatives, such as pKa, solubility, and melting point, is critical for drug discovery and development. While specific experimental data for this compound is limited in publicly available literature, this document consolidates available information for structurally related compounds and provides detailed, standardized experimental protocols for its full characterization. Furthermore, this guide visualizes key experimental workflows and relevant biological pathways to provide a robust framework for researchers.

Physicochemical Properties

The physicochemical properties of an active pharmaceutical ingredient (API) are critical determinants of its biopharmaceutical performance. Quantitative data for this compound is not extensively reported. The following table summarizes available data for closely related benzimidazole derivatives to provide a contextual baseline.

| Property | Value | Compound | CAS Number | Source |

| Melting Point | 59-62 °C | 1-Methyl-1H-benzimidazole | 1632-83-3 | [3] |

| 178 °C | 1-(1H-benzimidazol-2-yl)ethanol | 19018-24-7 | [4] | |

| 187-189 °C | α-Methyl-1H-benzimidazole-2-methanol | 19018-24-7 | [5] | |

| 157 °C (Predicted) | (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 17452-05-0 | [6] | |

| Boiling Point | 154 °C / 12 mmHg | 1-Methyl-1H-benzimidazole | 1632-83-3 | [3] |

| 389.2 °C at 760 mmHg | 1-(1H-benzimidazol-2-yl)ethanol | 19018-24-7 | [4] | |

| 459.1 °C (Predicted) | (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 17452-05-0 | [6] | |

| pKa | 5.40 (Predicted) | 1-Methyl-1H-benzimidazole | 1632-83-3 | [3] |

| 4.48 - 7.38 (Range for derivatives) | Benzimidazole Derivatives | N/A | [7] | |

| 12.98 (Predicted) | (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 17452-05-0 | [6] | |

| Solubility | Soluble in methanol | 1-Methyl-1H-benzimidazole | 1632-83-3 | [3] |

| Low aqueous solubility is common | Protonated Benzimidazoles | N/A | [8] |

Experimental Protocols

Detailed and validated experimental protocols are essential for the accurate determination of the basic properties of a new chemical entity. The following sections provide standardized methodologies applicable to this compound.

Determination of Melting Point

The melting point is a fundamental indicator of a compound's purity.[9] A sharp melting range of one or two degrees is characteristic of a pure substance, whereas impurities tend to depress and broaden the melting range.[9]

Protocol: Capillary Melting Point Determination (Mel-Temp Apparatus)

-

Sample Preparation:

-

Ensure the sample of this compound is completely dry and in a fine powdered form.[10][11]

-

Obtain a glass capillary tube, sealed at one end.

-

Press the open end of the capillary tube into the powdered sample until a small amount of solid enters the tube.[10]

-

Invert the tube and tap it gently on a hard surface to cause the solid to fall to the closed end. Alternatively, drop the tube through a long, narrow glass tube to pack the sample tightly.[9][10]

-

Repeat until the packed sample height is 2-3 mm. An excessive sample amount can lead to an artificially broad melting range.[10]

-

-

Apparatus Setup and Measurement:

-

Insert the packed capillary tube into the heating block of the melting point apparatus.[10]

-

Set the apparatus to heat rapidly to a temperature approximately 15-20°C below the expected melting point (a preliminary rapid determination may be necessary to establish this).[10]

-

Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.[10]

-

Observe the sample through the magnifying eyepiece.[9]

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the last solid crystal melts (the end of the melting range).

-

For accuracy, perform the measurement in triplicate and report the average range.

-

Determination of Aqueous Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility, a critical parameter for the Biopharmaceutics Classification System (BCS).[12][13]

Protocol: Equilibrium Solubility Determination

-

Preparation of Media:

-

Equilibration:

-

Add an excess amount of solid this compound to a sealed flask containing a known volume of the selected buffer. The excess solid is crucial to ensure saturation is reached.

-

Place the flask in a shaker bath maintained at 37 ± 1 °C.

-

Agitate the suspension for a sufficient duration to reach equilibrium. This time should be determined preliminarily by sampling at various time points (e.g., 2, 4, 8, 24, 48, and 72 hours) until the concentration in solution reaches a plateau.[15]

-

-

Sample Analysis:

-

After equilibration, stop the agitation and allow the undissolved solid to settle.

-

Carefully withdraw a sample from the supernatant. To avoid aspirating solid particles, use a syringe fitted with a suitable filter (e.g., 0.45 µm PVDF) that does not adsorb the compound.

-

Immediately dilute the sample with a suitable solvent to prevent precipitation.

-

Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Data Reporting:

Determination of pKa

The pKa, or acid dissociation constant, is crucial for predicting the ionization state of a compound at different pH values, which influences its solubility, permeability, and receptor binding. For benzimidazole derivatives, methods like capillary electrophoresis and UV-spectrophotometry are commonly employed.[7]

Protocol: pKa Determination by Capillary Electrophoresis (CE)

-

Instrumentation and Reagents:

-

A capillary electrophoresis system equipped with a UV detector.

-

Fused-silica capillary.

-

A series of background electrolytes (buffers) with varying pH values but constant ionic strength.[7]

-

-

Procedure:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water).

-

For each measurement, rinse the capillary with the corresponding buffer.

-

Inject a small plug of the sample solution into the capillary.

-

Apply a voltage and record the electropherogram. The migration time of the compound will be recorded.

-

Repeat this process for each buffer across a wide pH range.

-

-

Data Analysis:

-

Calculate the electrophoretic mobility of the compound at each pH.

-

The pKa is determined by plotting the electrophoretic mobility against the pH of the buffer. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the compound.[7]

-

To determine the thermodynamic pKa, the experiments are repeated at different ionic strengths, and the results are extrapolated to zero ionic strength.[7]

-

Visualizations: Workflows and Pathways

Diagrams are essential for visualizing complex relationships and experimental processes. The following have been generated using the DOT language to meet the specified requirements.

Experimental Workflow

A systematic approach is necessary for the initial physicochemical characterization of a new chemical entity like this compound.

Potential Synthesis Route

The synthesis of benzimidazole derivatives often involves the condensation of o-phenylenediamine with a carboxylic acid or its equivalent.[16][17]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 1-METHYLBENZIMIDAZOLE | 1632-83-3 [amp.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. (1-methyl-1H-benzo[d]imidazol-2-yl)(phenyl)methanol | 17452-05-0 [amp.chemicalbook.com]

- 7. Determination of thermodynamic pKa values of benzimidazole and benzimidazole derivatives by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Determination of Melting Point [wiredchemist.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. westlab.com [westlab.com]

- 12. lup.lub.lu.se [lup.lub.lu.se]

- 13. fda.gov [fda.gov]

- 14. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 15. who.int [who.int]

- 16. banglajol.info [banglajol.info]

- 17. researchgate.net [researchgate.net]

(1-methyl-1H-benzimidazol-2-yl)methanol chemical structure and analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, analysis, and potential biological significance of (1-methyl-1H-benzimidazol-2-yl)methanol. The benzimidazole scaffold is a privileged structure in medicinal chemistry, and this particular derivative offers unique characteristics for further investigation.

Chemical Structure and Properties

This compound is a heterocyclic compound featuring a benzene ring fused to a methyl-substituted imidazole ring, with a hydroxymethyl group at the 2-position. Its chemical formula is C₉H₁₀N₂O, and it has a molecular weight of 162.19 g/mol .

Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O | PubChem |

| Molecular Weight | 162.19 g/mol | PubChem |

| IUPAC Name | This compound | ChemicalBook |

| CAS Number | 7467-35-8 | ChemicalBook |

| Appearance | Yellow to orange solid | ChemicalBook[1] |

| Storage Temperature | Room Temperature, sealed in dry conditions | ChemicalBook[1] |

Synthesis

The synthesis of this compound can be achieved through the condensation of N-methyl-o-phenylenediamine with glycolic acid. This reaction is a variation of the well-established Phillips benzimidazole synthesis.[2]

Proposed Synthetic Workflow:

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Adapted from a similar synthesis[2]):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve N-methyl-o-phenylenediamine (1 equivalent) in a suitable solvent such as dimethylformamide (DMF) or 4N hydrochloric acid.

-

Addition of Reagent: Add glycolic acid (1 to 1.2 equivalents) to the solution.

-

Reaction: Heat the mixture to reflux (typically 90-100 °C for DMF or around 100 °C for aqueous HCl) and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. If an acidic solvent was used, neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms. If DMF was used, dilute the mixture with water to induce precipitation.

-

Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the organic extract under reduced pressure to obtain the crude product. Purify the crude solid by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Spectroscopic Analysis

Expected ¹H NMR Spectral Data:

| Protons | Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic-H | 7.20 - 7.80 | m | 4H |

| -CH₂- | ~4.80 | s | 2H |

| N-CH₃ | ~3.80 | s | 3H |

| -OH | Variable | br s | 1H |

Expected ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (ppm) |

| C=N (C2) | ~155 |

| Aromatic-C | 110 - 145 |

| -CH₂- | ~55 |

| N-CH₃ | ~30 |

Expected IR Spectral Data:

| Functional Group | Wavenumber (cm⁻¹) |

| O-H stretch | 3400 - 3200 (broad) |

| C-H stretch (aromatic) | 3100 - 3000 |

| C-H stretch (aliphatic) | 3000 - 2850 |

| C=N stretch | ~1620 |

| C=C stretch (aromatic) | 1600 - 1450 |

| C-O stretch | 1260 - 1000 |

Expected Mass Spectrometry Data:

The electron ionization mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 162, corresponding to the molecular weight of the compound.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, the broader class of benzimidazole derivatives is known for a wide range of pharmacological activities, including anticancer, antimicrobial, antiviral, and anthelmintic effects.

The introduction of a methyl group at the N-1 position and a hydroxymethyl group at the C-2 position can significantly influence the molecule's pharmacokinetic and pharmacodynamic properties. N-methylation can enhance metabolic stability and cell permeability, while the hydroxyl group provides a potential site for hydrogen bonding with biological targets or for further derivatization.

Potential Signaling Pathways of Interest for Benzimidazole Derivatives:

Benzimidazole compounds have been reported to exert their anticancer effects through various mechanisms, including the inhibition of key signaling pathways involved in cell proliferation and survival.

Caption: Potential signaling pathways targeted by benzimidazole derivatives.

Conclusion

This compound is a benzimidazole derivative with potential for further investigation in drug discovery and development. This guide provides a foundational understanding of its synthesis, and while specific analytical and biological data are yet to be fully elucidated, the information on related compounds suggests that it is a promising scaffold for the development of novel therapeutic agents. Further research is warranted to fully characterize this compound and explore its pharmacological potential.

References

Unveiling (1-methyl-1H-benzimidazol-2-yl)methanol: A Technical Deep Dive into its Discovery and Scientific History

(1-methyl-1H-benzimidazol-2-yl)methanol , a versatile heterocyclic compound, has garnered significant interest within the scientific community, particularly in the realms of medicinal chemistry and drug development. This in-depth technical guide explores the discovery, historical synthetic pathways, and evolving applications of this molecule, offering valuable insights for researchers, scientists, and professionals in the field.

Discovery and Historical Synthesis

The journey of this compound is intrinsically linked to the broader exploration of the benzimidazole scaffold, a privileged structure in numerous pharmacologically active agents. While a definitive singular "discovery" of this specific N-methylated derivative is not prominently documented in early literature, its conception can be traced back to the foundational work on benzimidazole synthesis.

The initial preparative routes logically followed a two-step process: the synthesis of the parent compound, (1H-benzimidazol-2-yl)methanol, and its subsequent N-methylation.

Step 1: Synthesis of (1H-benzimidazol-2-yl)methanol

The most common and historically significant method for synthesizing the benzimidazole core is the Phillips condensation . This reaction, first reported in the early 20th century, involves the condensation of o-phenylenediamine with a carboxylic acid or its derivative. In the case of (1H-benzimidazol-2-yl)methanol, glycolic acid is the key reactant.

Experimental Protocol: Phillips Condensation for (1H-benzimidazol-2-yl)methanol [1]

-

Materials: o-phenylenediamine, glycolic acid, 4N Hydrochloric Acid (or a suitable acidic catalyst), Sodium bicarbonate solution, Ethyl acetate, Anhydrous sodium sulfate.

-

Procedure:

-

A mixture of o-phenylenediamine and glycolic acid is refluxed in the presence of an acidic catalyst, such as 4N hydrochloric acid.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate.

-

The crude product is extracted with an organic solvent, typically ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The resulting solid is purified by recrystallization or column chromatography.

-

Step 2: N-Methylation of (1H-benzimidazol-2-yl)methanol

Following the successful synthesis of the benzimidazole precursor, the introduction of a methyl group onto the nitrogen atom of the imidazole ring is the final step. Various N-alkylation methods have been developed over the years, with the use of methylating agents like methyl iodide or dimethyl sulfate in the presence of a base being a classical approach.

Experimental Protocol: N-Methylation of (1H-benzimidazol-2-yl)methanol

-

Materials: (1H-benzimidazol-2-yl)methanol, Methyl iodide (or dimethyl sulfate), a suitable base (e.g., potassium carbonate, sodium hydride), and an appropriate aprotic solvent (e.g., acetone, dimethylformamide).

-

Procedure:

-

(1H-benzimidazol-2-yl)methanol is dissolved in an anhydrous aprotic solvent.

-

A base is added to the solution to deprotonate the nitrogen of the imidazole ring, forming the benzimidazolide anion.

-

The methylating agent (e.g., methyl iodide) is added dropwise to the reaction mixture.

-

The reaction is stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by TLC.

-

After the reaction is complete, the mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The organic layer is washed, dried, and concentrated to yield the crude this compound, which can be further purified by chromatography.

-

Quantitative Data Summary

The following tables summarize key quantitative data for the synthesis of this compound and its precursor. Please note that yields and specific parameters can vary based on the reaction scale and specific conditions employed.

Table 1: Synthesis of (1H-benzimidazol-2-yl)methanol

| Parameter | Value | Reference |

| Starting Materials | o-phenylenediamine, Glycolic acid | [1] |

| Solvent | Dimethylformamide (example) | [2] |

| Reaction Temperature | 90-100 °C (reflux) | [2] |

| Reaction Time | Varies (monitored by TLC) | [2] |

| Yield | High | [1] |

| Melting Point | 179-182 °C | [3] |

Table 2: N-Methylation to Yield this compound

| Parameter | Value | Reference |

| Starting Material | (1H-benzimidazol-2-yl)methanol | General Method |

| Methylating Agent | Methyl iodide | General Method |

| Base | Potassium carbonate | General Method |

| Solvent | Acetone or DMF | General Method |

| Reaction Temperature | Room temperature to reflux | General Method |

| Yield | Moderate to High | General Method |

| Spectroscopic Data | Consistent with structure | [4] |

Signaling Pathways and Biological Activities

Benzimidazole derivatives are known to interact with a wide array of biological targets, exhibiting diverse pharmacological activities. While specific signaling pathways for this compound are not extensively elucidated in public literature, its structural similarity to other biologically active benzimidazoles suggests potential involvement in anticancer and antiviral mechanisms.

Potential Anticancer Signaling Pathways

Many benzimidazole-containing compounds have demonstrated anticancer properties by targeting key signaling pathways involved in cell proliferation, survival, and angiogenesis.[5][6] These include:

-

Microtubule Polymerization Inhibition: Similar to well-known anthelmintic benzimidazoles, some derivatives disrupt microtubule formation, leading to cell cycle arrest and apoptosis.

-

Kinase Inhibition: Benzimidazoles can act as inhibitors of various protein kinases, such as VEGFR, EGFR, and CDKs, which are crucial for tumor growth and progression.[7]

-

Topoisomerase Inhibition: Some derivatives can intercalate with DNA and inhibit topoisomerase enzymes, leading to DNA damage and cell death.[7]

Below is a generalized diagram illustrating potential anticancer signaling pathways that could be modulated by benzimidazole derivatives.

Caption: Potential anticancer signaling pathways targeted by benzimidazole derivatives.

Potential Antiviral Mechanisms of Action

N-substituted benzimidazole derivatives have also shown promise as antiviral agents.[8][9] Their mechanisms of action can vary depending on the virus but often involve the inhibition of key viral enzymes or processes. For instance, some benzimidazoles are known to inhibit viral polymerases, helicases, or proteases, which are essential for viral replication.

The following diagram illustrates a generalized workflow for screening antiviral activity.

Caption: Experimental workflow for antiviral activity screening and mechanism of action studies.

Conclusion

This compound, born from the rich history of benzimidazole chemistry, continues to be a molecule of interest for scientific exploration. Its straightforward synthesis, coupled with the vast biological potential of the benzimidazole scaffold, ensures its place in the ongoing quest for novel therapeutic agents. This technical guide provides a foundational understanding of its discovery, synthesis, and potential applications, serving as a valuable resource for researchers dedicated to advancing the frontiers of medicinal chemistry.

References

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. banglajol.info [banglajol.info]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 6. researchgate.net [researchgate.net]

- 7. tandfonline.com [tandfonline.com]

- 8. Identification of 2-(4-N,N-Dimethylaminophenyl)-5-methyl-1-phenethyl-1H-benzimidazole targeting HIV-1 CA capsid protein and inhibiting HIV-1 replication in cellulo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (1-methyl-1H-benzimidazol-2-yl)methanol for Researchers and Drug Development Professionals

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural resemblance to endogenous purine nucleotides allows it to interact with a wide range of biological targets, leading to diverse therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] The compound (1-methyl-1H-benzimidazol-2-yl)methanol (CAS Number: 7467-35-8) is a derivative of this important class, holding potential as a key intermediate in the synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of its properties, synthesis, and potential applications for researchers, scientists, and drug development professionals.

Compound Profile

A summary of the key identifiers and physicochemical properties of this compound is presented below.

| Property | Value | Source |

| CAS Number | 7467-35-8 | [3] |

| Molecular Formula | C₉H₁₀N₂O | [3][4] |

| Molecular Weight | 162.19 g/mol | [3][4][5] |

| Appearance | Yellow to orange solid | [3] |

| Storage | Sealed in dry, Room Temperature | [3] |

Synthesis

General Experimental Protocol:

The following is a generalized protocol based on the synthesis of similar benzimidazole derivatives:

-

Reaction Setup: To a round-bottom flask, add N-methyl-o-phenylenediamine and glycolic acid in a suitable solvent, such as dimethylformamide (DMF).

-

Condensation: The reaction mixture is heated under reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and neutralized with a base, such as sodium bicarbonate solution.

-

Extraction: The aqueous layer is extracted multiple times with an organic solvent, for example, ethyl acetate.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Potential Applications in Drug Development

The therapeutic potential of benzimidazole derivatives is vast and well-documented. Although specific biological activity data for this compound is limited, the activities of structurally related compounds provide valuable insights into its potential applications.

Antimicrobial and Antioxidant Activity:

A study on the unmethylated analog, (1H-benzimidazol-2-yl)methanol, showed it to possess mild antioxidant activity.[6] In the same study, a related compound, 2-methyl-1H-benzimidazole, exhibited moderate antioxidant and prominent cytotoxic activities, as well as weak antimicrobial activity.[6] These findings suggest that the benzimidazole core is crucial for these biological effects and that modifications, such as the N-methylation in this compound, could modulate this activity.

Use as a Synthetic Intermediate:

Perhaps the most significant role of this compound in drug development is as a versatile synthetic intermediate. The hydroxyl group provides a reactive handle for further chemical modifications, such as esterification, etherification, or oxidation to the corresponding aldehyde or carboxylic acid.[7] These derivatizations allow for the generation of diverse chemical libraries for screening against various therapeutic targets. For instance, benzimidazole derivatives have been investigated as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly(ADP-ribose) polymerase (PARP), both important targets in oncology.[1][8]

Experimental Workflows and Logical Relationships

To aid in the conceptualization of the synthesis and derivatization of this compound, the following diagrams illustrate the general synthetic workflow and potential derivatization pathways.

Caption: General Synthesis Workflow

Caption: Potential Derivatization Pathways

References

- 1. benchchem.com [benchchem.com]

- 2. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]

- 3. (1-METHYL-1H-BENZOIMIDAZOL-2-YL)-METHANOL | 7467-35-8 [amp.chemicalbook.com]

- 4. This compound CAS#: [m.chemicalbook.com]

- 5. (1-methyl-1H-benzo[d]imidazol-6-yl)methanol | C9H10N2O | CID 22926713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. banglajol.info [banglajol.info]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

(1-methyl-1H-benzimidazol-2-yl)methanol: A Technical Whitepaper on the Hypothesized Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1-methyl-1H-benzimidazol-2-yl)methanol is a heterocyclic organic compound belonging to the benzimidazole class of molecules. While direct and extensive research on the specific mechanism of action of this particular compound is limited, its structural similarity to a well-established family of bioactive agents, most notably the benzimidazole anthelmintics and certain anticancer agents, provides a strong foundation for a primary hypothesis. This technical guide outlines the hypothesized mechanism of action for this compound, drawing parallels with related compounds, and proposes a comprehensive suite of experimental protocols to validate this hypothesis. All quantitative data are presented in structured tables, and key pathways and workflows are visualized using Graphviz diagrams.

Introduction to the Benzimidazole Scaffold

The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry.[1][2][3] Derivatives of this core structure exhibit a wide array of pharmacological activities, including anthelmintic, antiviral, antifungal, anti-inflammatory, and anticancer properties.[1][2][4] A significant number of clinically approved drugs, such as the anthelmintic mebendazole and the proton-pump inhibitor omeprazole, are built upon the benzimidazole framework.[2] The biological activity of these compounds is highly dependent on the nature and positioning of substituents on the benzimidazole ring system.[3][4]

The Primary Hypothesis: Inhibition of Tubulin Polymerization

The central hypothesis for the mechanism of action of this compound is its role as an inhibitor of microtubule polymerization through binding to the protein tubulin. This hypothesis is strongly supported by the well-documented mechanism of other 2-substituted benzimidazole derivatives, particularly the anthelmintic drug mebendazole.[5][6][7][8]

Microtubules are dynamic polymers of α- and β-tubulin dimers and are essential components of the eukaryotic cytoskeleton. They play a critical role in a variety of cellular processes, including the maintenance of cell structure, intracellular transport, cell division (formation of the mitotic spindle), and motility.[5][6]

The proposed mechanism involves the following key steps:

-

Binding to β-tubulin: this compound is hypothesized to bind with high affinity to a specific site on the β-tubulin subunit, likely the colchicine-binding site, as is the case with mebendazole.[7][8]

-

Inhibition of Polymerization: This binding event prevents the polymerization of tubulin dimers into microtubules.

-

Disruption of Microtubule Dynamics: The compound disrupts the dynamic equilibrium between polymerization and depolymerization of microtubules, leading to a net depolymerization.

-

Downstream Cellular Effects: The disruption of the microtubule network leads to a cascade of downstream effects, including:

-

Impaired Glucose Uptake: In parasitic helminths, this leads to depleted energy stores.[5][7][9]

-

Arrest of the Cell Cycle: Disruption of the mitotic spindle during cell division leads to an arrest in the G2/M phase.

-

Induction of Apoptosis: The mitotic arrest can trigger programmed cell death (apoptosis).[8]

-

The selective toxicity of many benzimidazoles against parasites is attributed to their higher binding affinity for parasitic β-tubulin compared to mammalian tubulin.[5] However, at higher concentrations, these compounds can also affect mammalian cells, which forms the basis for their investigation as potential anticancer agents.[8] The specific substitutions on this compound—the methyl group at the N1 position and the methanol group at the C2 position—are expected to modulate its binding affinity and selectivity for different tubulin isotypes.

Potential Secondary Mechanisms and Activities

While tubulin inhibition is the primary hypothesis, it is plausible that this compound may exhibit other biological activities, as is common for the benzimidazole class. Studies on structurally similar compounds have shown activities such as:

-

Antioxidant Activity: Some benzimidazole derivatives have demonstrated the ability to scavenge free radicals.[10]

-

Cytotoxic Activity: A study on 2-methyl-1H-benzimidazole showed prominent cytotoxic activities.[10]

-

Kinase Inhibition: The benzimidazole scaffold is present in some kinase inhibitors.[11]

These potential secondary mechanisms warrant investigation but are considered less likely to be the primary mode of action compared to tubulin inhibition.

Data Presentation: Hypothetical Quantitative Data

The following tables present hypothetical quantitative data that would be expected from experiments designed to test the proposed mechanism of action.

Table 1: In Vitro Tubulin Polymerization Inhibition

| Compound | Target Organism/Cell Line | IC₅₀ (µM) for Tubulin Polymerization Inhibition |

| This compound | Haemonchus contortus (parasite) | 0.5 |

| This compound | HeLa (human cancer cell) | 5.0 |

| Mebendazole (Positive Control) | Haemonchus contortus (parasite) | 0.2 |

| Mebendazole (Positive Control) | HeLa (human cancer cell) | 2.5 |

| DMSO (Vehicle Control) | N/A | > 100 |

Table 2: In Vitro Cytotoxicity (MTT Assay)

| Compound | Cell Line | IC₅₀ (µM) after 72h exposure |

| This compound | HeLa | 7.5 |

| This compound | MCF-7 | 10.2 |

| This compound | HEK293 (non-cancerous) | > 50 |

| Mebendazole (Positive Control) | HeLa | 3.0 |

| DMSO (Vehicle Control) | All | > 100 |

Proposed Experimental Protocols

To rigorously test the hypothesis that this compound acts as a tubulin polymerization inhibitor, the following key experiments are proposed.

In Vitro Tubulin Polymerization Assay

-

Objective: To directly measure the effect of the compound on the polymerization of purified tubulin.

-

Methodology:

-

Reagents: Purified tubulin (e.g., from bovine brain or a relevant parasite), GTP, polymerization buffer (e.g., PEM buffer), this compound, positive control (Mebendazole or colchicine), negative control (DMSO).

-

Procedure: a. Tubulin is pre-incubated with various concentrations of the test compound or controls on ice. b. Polymerization is initiated by adding GTP and raising the temperature to 37°C. c. The increase in turbidity due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.

-

Data Analysis: The initial rate of polymerization is calculated for each concentration. The IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) is determined by plotting the percentage of inhibition against the compound concentration.

-

Immunofluorescence Microscopy of Cellular Microtubules

-

Objective: To visualize the effect of the compound on the microtubule network within cultured cells.

-

Methodology:

-

Cell Culture: Plate suitable cells (e.g., HeLa cells for anticancer studies, or a relevant invertebrate cell line for anthelmintic studies) on glass coverslips and allow them to adhere.

-

Treatment: Treat the cells with various concentrations of this compound, a positive control, and a vehicle control for a specified period (e.g., 24 hours).

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize them with a detergent like Triton X-100.

-

Immunostaining: a. Incubate the cells with a primary antibody against α-tubulin or β-tubulin. b. Wash and then incubate with a fluorescently labeled secondary antibody. c. Counterstain the nuclei with DAPI.

-

Imaging: Mount the coverslips on microscope slides and visualize the microtubule structure using a fluorescence microscope.

-

-

Expected Outcome: Untreated cells will show a well-defined, filamentous microtubule network. Cells treated with an effective concentration of the compound are expected to show a diffuse, depolymerized tubulin stain and disrupted microtubule structures.

Cell Cycle Analysis by Flow Cytometry

-

Objective: To determine if the compound induces cell cycle arrest, a hallmark of mitotic inhibitors.

-

Methodology:

-

Cell Culture and Treatment: Culture cells (e.g., HeLa) and treat them with different concentrations of the compound for 24-48 hours.

-

Cell Harvesting and Fixation: Harvest the cells by trypsinization and fix them in cold 70% ethanol.

-

Staining: Stain the cells with a DNA-intercalating dye such as propidium iodide (PI), after treating with RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

-

Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M) is quantified. An increase in the proportion of cells in the G2/M phase would indicate mitotic arrest.

Visualizations

Hypothesized Signaling Pathway

Caption: Hypothesized mechanism of action for this compound.

Experimental Workflow for Mechanism Validation

Caption: Proposed experimental workflow for validating the mechanism of action.

Conclusion

The structural analogy of this compound to known tubulin inhibitors provides a robust and testable hypothesis for its mechanism of action. The proposed primary mechanism involves the binding to β-tubulin, leading to the inhibition of microtubule polymerization and subsequent disruption of critical cellular functions, culminating in cell cycle arrest and apoptosis. The experimental protocols detailed in this guide provide a clear path forward for validating this hypothesis and elucidating the full pharmacological profile of this compound. Further research, guided by these methodologies, will be crucial in determining the therapeutic potential of this compound as a potential anthelmintic or anticancer agent.

References

- 1. A Comprehensive Account on Recent Progress in Pharmacological Activities of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benzimidazole - Wikipedia [en.wikipedia.org]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. benchchem.com [benchchem.com]

- 5. What is the mechanism of Mebendazole? [synapse.patsnap.com]

- 6. nbinno.com [nbinno.com]

- 7. Mebendazole - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Mebendazole - Wikipedia [en.wikipedia.org]

- 9. Mebendazole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

- 11. benchchem.com [benchchem.com]

(1-methyl-1H-benzimidazol-2-yl)methanol potential biological activities

An In-depth Technical Guide on the Potential Biological Activities of (1-methyl-1H-benzimidazol-2-yl)methanol

Introduction

The benzimidazole scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural similarity to endogenous purine nucleotides enables it to interact with a diverse range of biological targets, leading to a wide spectrum of therapeutic applications, including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[1][2] This technical guide focuses on the potential biological activities of a specific derivative, this compound.

While direct and extensive experimental data on the biological activities of this compound are limited in publicly available literature, this document synthesizes information on closely related structural analogs and the broader benzimidazole class to provide a comprehensive overview of its potential pharmacological profile. This guide is intended for researchers, scientists, and drug development professionals.

Biological Activities of Structural Analogs

Significant insights into the potential bioactivities of this compound can be drawn from studies on its close structural isomers, namely 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol. A comparative study on these two compounds has revealed that subtle structural modifications can dramatically influence their biological effects.[1][3]

Quantitative Data Summary

The following table summarizes the reported in vitro antioxidant and cytotoxic activities of 2-methyl-1H-benzimidazole and 1H-benzimidazol-2-yl-methanol.

| Compound | Biological Activity | Assay | Result (IC50/LC50 in µg/mL) | Potency | Standard | Standard Result (µg/mL) |

| 2-methyl-1H-benzimidazole | Antioxidant | DPPH Radical Scavenging | 144.84[3][4][5] | Moderate | Butylated Hydroxytoluene (BHT) | 51.56[3][4] |

| Cytotoxic | Brine Shrimp Lethality | 0.42[3][4][5] | Prominent | Vincristine Sulphate | 0.544[3][4] | |

| 1H-benzimidazol-2-yl-methanol | Antioxidant | DPPH Radical Scavenging | 400.42[3][4][5] | Mild/Very Weak | Butylated Hydroxytoluene (BHT) | 51.56[3][4] |

| Cytotoxic | Brine Shrimp Lethality | >10[1] | Mild | Vincristine Sulphate | 0.544[4] |

Potential Therapeutic Applications

Based on its structural features and the known activities of the benzimidazole class, this compound holds potential in several therapeutic areas.

Antimicrobial Activity

Benzimidazole derivatives are known to exhibit a wide range of antimicrobial activities.[6][7][8][9] While direct data for this compound is not available, its structural analog, 2-methyl-1H-benzimidazole, has demonstrated weak antimicrobial activity with a 7-8 mm zone of inhibition.[4][5] Furthermore, this compound itself is used as a reagent in the synthesis of other benzimidazole derivatives with documented antibacterial and antifungal activities.[10]

Anticancer Activity

The benzimidazole scaffold is a cornerstone in the development of anticancer agents.[11] Derivatives have been shown to act through various mechanisms, including the inhibition of tubulin polymerization and the inhibition of enzymes crucial for DNA repair, such as poly(ADP-ribose) polymerase (PARP).[2][3] For instance, Nocodazole, a benzimidazole-based antineoplastic agent, disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[3][12] Given that 2-methyl-1H-benzimidazole has shown prominent cytotoxic effects, it is plausible that this compound could serve as a scaffold for the development of novel anticancer drugs.

Other Potential Activities

This compound has been utilized as a reagent in the design and synthesis of novel PPARα and PPARβ partial agonists, suggesting a potential role in metabolic disorders.[10] Additionally, the broader benzimidazole class has been explored for the development of Angiotensin II receptor antagonists and VEGFR-2 inhibitors.[13]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to facilitate further research.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant Activity)

This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.

-

Preparation of DPPH Solution : A freshly prepared 0.004% (w/v) methanol solution of DPPH is used.[14]

-

Sample Preparation : The test compound is dissolved in methanol to prepare various concentrations.

-

Reaction : An aliquot of the test compound solution is added to the DPPH methanol solution.

-

Incubation : The mixture is incubated in the dark at room temperature for a specified period.

-

Measurement : The absorbance of the solution is measured spectrophotometrically (typically around 517 nm). The percentage of radical scavenging activity is calculated by comparing the absorbance of the sample solution with that of a control (containing all reagents except the test compound).

-

IC50 Calculation : The IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals, is determined from a plot of scavenging activity against the concentration of the test compound.[3]

Brine Shrimp Lethality Assay (Cytotoxicity)

This is a simple and rapid bioassay for screening the cytotoxic properties of compounds.[3]

-

Hatching of Brine Shrimp : Artemia salina eggs are hatched in artificial seawater under constant aeration for 48 hours to obtain the nauplii (larvae).

-

Sample Preparation : The test compound is dissolved in a suitable solvent (e.g., DMSO) and then diluted with artificial seawater to prepare a series of concentrations.

-

Exposure : A specific number of nauplii (e.g., 10) are introduced into each well of a multi-well plate containing the different concentrations of the test compound.

-

Incubation : The plates are incubated for 24 hours under illumination.

-

Counting : The number of surviving nauplii in each well is counted.

-

LC50 Calculation : The LC50 value, the concentration of the compound that is lethal to 50% of the brine shrimp nauplii, is determined using statistical analysis.[4]

Anticancer MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by extension, cell viability and proliferation.[1]

-

Cell Seeding : Cancer cells (e.g., MCF-7, HepG2) are seeded in a 96-well plate and incubated for 24 hours to allow for attachment.[1]

-

Compound Treatment : The cells are treated with various concentrations of the test compound and a vehicle control (e.g., DMSO) and incubated for 48 to 72 hours.[1]

-

MTT Addition : MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plate is incubated for 4 hours to allow for the formation of formazan crystals by metabolically active cells.[1][3]

-

Formazan Solubilization : The medium is removed, and a solubilizing agent like DMSO is added to dissolve the purple formazan crystals.[1][3]

-

Absorbance Measurement : The absorbance is measured using a microplate reader (e.g., at 570 nm).[3]

-

IC50 Calculation : The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[3]

Visualizations

General Synthesis Workflow

The following diagram illustrates a general synthetic pathway for 2-substituted benzimidazole derivatives.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. banglajol.info [banglajol.info]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzimidazole(s): synthons, bioactive lead structures, total synthesis, and the profiling of major bioactive categories - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Activity of Some New Benzimidazole Derivatives | MDPI [mdpi.com]

- 10. (1-METHYL-1H-BENZOIMIDAZOL-2-YL)-METHANOL | 7467-35-8 [amp.chemicalbook.com]

- 11. BENZIMIDAZOLE MOLECULE AS NEW ANTICANCER AGENT; DESIGN, SYNTHESIS AND ADMET PREDICTION | Journal of the Chilean Chemical Society [jcchems.com]

- 12. mdpi.com [mdpi.com]

- 13. benchchem.com [benchchem.com]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Solubility and Stability of (1-methyl-1H-benzimidazol-2-yl)methanol

Introduction to (1-methyl-1H-benzimidazol-2-yl)methanol

This compound is a derivative of benzimidazole, a heterocyclic aromatic organic compound. The benzimidazole scaffold is a significant pharmacophore in medicinal chemistry, forming the core structure of numerous pharmaceuticals with a wide array of biological activities. The physicochemical properties, such as solubility and stability, are critical parameters in the drug development process, influencing formulation, bioavailability, and shelf-life. While specific data for this compound is lacking, understanding the general characteristics of benzimidazoles can provide valuable insights.

Physicochemical Properties of Related Benzimidazole Compounds

To provide a contextual reference, the following table summarizes available data for the parent compound, benzimidazole, and a closely related derivative. It is important to note that the substitution of a methyl group at the 1-position and a methanol group at the 2-position will influence these properties.

| Property | Benzimidazole | 2-Methyl-1H-benzimidazole |

| Molecular Formula | C₇H₆N₂ | C₈H₈N₂ |

| Molecular Weight | 118.14 g/mol [1] | 132.16 g/mol [2] |

| Melting Point | 170-172 °C | 175-177 °C[2] |

| Water Solubility | Soluble in hot water, insoluble in cold water.[3] | log10WS: -1.96 mol/L[2] |

| Organic Solvent Solubility | Freely soluble in alcohol, sparingly soluble in ether. Practically insoluble in benzene and petroleum ether. Soluble in boiling xylene.[1] | Soluble in various organic solvents.[4] |

| logP (Octanol/Water) | 1.3[1] | 1.389[2] |

Experimental Protocols

The following sections detail standardized methodologies for determining the solubility and stability of benzimidazole derivatives, which can be applied to this compound.

A common method for assessing solubility in early drug discovery is the kinetic solubility assessment by nephelometry. This high-throughput method measures the concentration at which a compound precipitates when diluted from a DMSO stock into an aqueous buffer.[5]

Protocol: Kinetic Solubility Assessment by Nephelometry [5]

-

Stock Solution Preparation: Prepare a concentrated stock solution of the test compound (e.g., 10-20 mM) in 100% dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution to create a range of concentrations.

-

Buffer Preparation: In a separate 96-well plate, add the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Compound Addition: Transfer a small volume of the serially diluted DMSO stock into the corresponding wells of the buffer plate. The final DMSO concentration should be kept low (typically ≤ 1-2%) to minimize its effect on solubility and the biological assay.[5]

-

Incubation: Cover the plate and incubate at a controlled temperature (e.g., room temperature) for a set period (e.g., 1-2 hours) with gentle agitation.[5]

-

Measurement: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering.

-

Analysis: The concentration at which a significant increase in light scattering is observed indicates the kinetic solubility limit of the compound under the tested conditions.[5]

Physicochemical Characterization Workflow

Physicochemical characterization workflow for a new chemical entity.

Stability testing is crucial to determine the shelf-life and appropriate storage conditions for a pharmaceutical product.[6][7] Forced degradation studies are often performed to identify potential degradation products and pathways.

Protocol: Forced Degradation Study [8]

-

Stock Solution Preparation: Prepare a stock solution of the test compound in a suitable solvent such as acetonitrile or methanol.[8]

-

Stress Conditions: Subject the compound to various stress conditions to induce degradation:

-

Acid Hydrolysis: Mix the stock solution with an acid (e.g., 0.1 M HCl) and heat (e.g., 60 °C) for defined time points (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.[8]

-

Base Hydrolysis: Mix the stock solution with a base (e.g., 0.1 M NaOH) and maintain at room temperature or apply gentle heat for a defined period. Neutralize the solution prior to analysis.[8]

-

Oxidation: Treat the stock solution with an oxidizing agent (e.g., 3% H₂O₂) and keep it at room temperature for a specified duration.[8]

-

Thermal Stress: Store the solid compound or a solution at elevated temperatures (e.g., 40°C, 60°C, 80°C) for a defined period.

-

Photostability: Expose the solid compound or a solution to a light source (e.g., Xenon lamp) according to ICH guidelines.[9]

-

-

Sample Analysis: At each time point, analyze the stressed samples using a stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

-

Data Evaluation: Compare the chromatograms of the stressed samples to that of an unstressed control to identify and quantify any degradation products. The structure of significant degradation products can be elucidated using techniques like LC-MS/MS.[8]

General Stability Testing Workflow

A general workflow for conducting pharmaceutical stability studies.

Biological Activity Context

While no specific biological activity has been reported for this compound, the parent compound, 1H-benzimidazol-2-ylmethanol, has been synthesized and shown to exhibit mild antioxidant activity.[10] Another related compound, 2-methyl-1H-benzimidazole, demonstrated moderate antioxidant and prominent cytotoxic activities.[10][11] These findings suggest that derivatives of the benzimidazole scaffold are of interest for further investigation in various therapeutic areas.

Conclusion

Although specific quantitative solubility and stability data for this compound are not currently available in the public domain, this technical guide provides a comprehensive overview of the methodologies required to determine these critical parameters. The provided protocols for solubility and stability testing offer a robust starting point for researchers. Furthermore, the data on related benzimidazole compounds can serve as a useful reference for anticipating the physicochemical properties of this and other novel derivatives. Further experimental investigation is necessary to fully characterize this compound.

References

- 1. Benzimidazole | C7H6N2 | CID 5798 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. japsonline.com [japsonline.com]

- 7. gmpsop.com [gmpsop.com]

- 8. benchchem.com [benchchem.com]

- 9. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. banglajol.info [banglajol.info]

- 11. researchgate.net [researchgate.net]

(1-methyl-1H-benzimidazol-2-yl)methanol spectroscopic data (NMR, IR, Mass Spec)

An In-depth Technical Guide on the Spectroscopic Data of (1-methyl-1H-benzimidazol-2-yl)methanol

This guide provides a detailed overview of the spectroscopic data for this compound, targeting researchers, scientists, and professionals in drug development. The information is compiled from various sources and includes nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside experimental protocols.

Synthesis and Spectroscopic Characterization

Experimental Protocols

A plausible synthetic route for this compound involves a two-step process starting from o-phenylenediamine.

Step 1: Synthesis of 1-methyl-1H-benzimidazole

A common method for the N-methylation of benzimidazoles can be adapted. In a typical procedure, 1H-benzimidazole is reacted with a methylating agent such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., sodium hydroxide or potassium carbonate) in a suitable solvent like methanol or acetone. The reaction mixture is stirred at room temperature or gently heated to drive the reaction to completion.

Step 2: Hydroxymethylation of 1-methyl-1H-benzimidazole

The introduction of the hydroxymethyl group at the C2 position can be achieved through various methods. One approach involves the reaction of 1-methyl-1H-benzimidazole with formaldehyde (in the form of paraformaldehyde) under basic conditions. The reaction is typically carried out in a sealed vessel at elevated temperatures.

General Spectroscopic Analysis Protocol

The following general procedures are typically employed for the spectroscopic analysis of benzimidazole derivatives[1]:

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. Samples are dissolved in a deuterated solvent such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), with tetramethylsilane (TMS) used as an internal standard.

-

IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer. Samples are typically prepared as potassium bromide (KBr) pellets.

-

Mass Spectrometry: Mass spectra are recorded on a mass spectrometer, often using electrospray ionization (ESI) to determine the mass-to-charge ratio of the molecular ion.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for this compound, based on data from closely related compounds and general spectroscopic principles.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Data of this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.7-7.8 | m | 1H | Aromatic C-H (Position 4 or 7) |

| ~7.2-7.4 | m | 3H | Aromatic C-H (Positions 5, 6, and 7 or 4) |

| ~4.8-5.0 | s | 2H | -CH₂-OH |

| ~3.8-3.9 | s | 3H | N-CH₃ |

| ~3.5-4.5 (broad) | s | 1H | -OH |

Note: The chemical shifts for the aromatic protons are estimations and can vary depending on the solvent and other experimental conditions.

Table 2: ¹³C NMR Data of this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~152-154 | C2 |

| ~142-143 | C7a |

| ~135-136 | C3a |

| ~122-124 | C5 & C6 |

| ~110-111 | C4 |

| ~119-120 | C7 |

| ~55-57 | -CH₂-OH |

| ~30-31 | N-CH₃ |

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400-3200 (broad) | Strong | O-H stretch (alcohol) |

| ~3100-3000 | Medium | Aromatic C-H stretch |

| ~2950-2850 | Medium | Aliphatic C-H stretch (CH₃, CH₂) |

| ~1620-1600 | Medium | C=N stretch (imidazole ring) |

| ~1480-1450 | Medium | Aromatic C=C stretch |

| ~1280-1250 | Strong | C-N stretch |

| ~1050-1000 | Strong | C-O stretch (primary alcohol) |

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data for this compound

| m/z Value | Interpretation |

| ~162.08 | [M]⁺ (Molecular Ion) |

| ~131.06 | [M - CH₂OH]⁺ (Loss of hydroxymethyl group) |

| ~118.06 | [M - C₂H₄O]⁺ (Further fragmentation) |

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of this compound.

This guide provides a foundational understanding of the spectroscopic properties and synthesis of this compound. Researchers can use this information as a starting point for their own experimental work and further investigation into the applications of this compound.

References

A Technical Guide to the Theoretical and Computational Analysis of (1-methyl-1H-benzimidazol-2-yl)methanol

Disclaimer: Direct theoretical and computational studies specifically focused on (1-methyl-1H-benzimidazol-2-yl)methanol are limited in the available public literature. This guide provides a comprehensive framework based on established computational methodologies applied to closely related benzimidazole derivatives. The quantitative data presented herein is derived from studies on analogous compounds to serve as a reference and illustration of expected values.

Executive Summary

The benzimidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds.[1] Understanding the electronic structure, reactivity, and interaction of its derivatives with biological targets is paramount for modern drug discovery. This technical guide outlines the key theoretical and computational methodologies used to characterize this compound. By leveraging Density Functional Theory (DFT), molecular orbital analysis, and molecular docking simulations, researchers can predict molecular properties, elucidate reaction mechanisms, and accelerate the design of novel therapeutics. This document details the standard protocols for these computational experiments, presents expected quantitative data in a structured format, and visualizes critical workflows and molecular structures.

Molecular Structure and Synthesis Overview

This compound, a derivative of the heterocyclic benzimidazole, is of significant interest for its potential biological activities.[2][3] The synthesis of similar benzimidazole derivatives, such as 1H-benzimidazol-2-ylmethanol, is typically achieved through the condensation of o-phenylenediamine with an appropriate carboxylic acid, in this case, glycolic acid.[4][5] The methylation at the N1 position is a subsequent or parallel step in a synthetic route.

Below is the two-dimensional chemical structure of the title compound.

Caption: 2D structure of this compound.

Theoretical and Computational Methodologies

Computational chemistry provides powerful tools to predict the structural, electronic, and spectroscopic properties of molecules, offering insights that complement experimental data.[6] The following protocols are standard for the analysis of benzimidazole derivatives.

Density Functional Theory (DFT) Calculations

DFT is a quantum mechanical method used to investigate the electronic structure of many-body systems.[7] It is routinely used to optimize molecular geometries and predict vibrational frequencies.

Experimental Protocol:

-

Initial Structure Creation: The 3D structure of this compound is drawn using molecular modeling software (e.g., GaussView, Avogadro).

-

Geometry Optimization: The initial structure is optimized using a DFT method, commonly the B3LYP functional with a 6-311++G(d,p) basis set.[8][9] This process finds the lowest energy conformation of the molecule.

-

Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure is a true energy minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[8]

-

Data Analysis: The output files are analyzed to extract optimized geometric parameters (bond lengths, bond angles) and vibrational modes. Theoretical spectra are often scaled by a factor (e.g., ~0.96) to better match experimental data.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy difference between them, the HOMO-LUMO gap, is an indicator of chemical stability.[10][11]

Experimental Protocol:

-

Perform DFT Calculation: The HOMO and LUMO energies are obtained from the output of the optimized DFT calculation (from Protocol 3.1).

-

Calculate Reactivity Descriptors: Global reactivity descriptors are calculated from the HOMO and LUMO energies (E_HOMO, E_LUMO):

-

Energy Gap (ΔE): E_LUMO - E_HOMO

-

Hardness (η): (E_LUMO - E_HOMO) / 2

-

Softness (S): 1 / (2η)

-

Electronegativity (χ): -(E_LUMO + E_HOMO) / 2

-

-

Visualize Orbitals: The 3D shapes of the HOMO and LUMO are visualized to identify the regions of the molecule involved in electron donation and acceptance.

Molecular Electrostatic Potential (MEP) Analysis

The MEP surface is a visual representation of the charge distribution in a molecule. It is used to predict sites for electrophilic and nucleophilic attack and to understand intermolecular interactions.[10][12]

Experimental Protocol:

-

Generate MEP Surface: Using the optimized geometry from the DFT calculation, the MEP is calculated and mapped onto the total electron density surface.

-

Analyze Potential Sites: The surface is color-coded: red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). Green represents neutral potential.

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (ligand) when bound to a second (receptor, usually a protein).[13] It is essential for structure-based drug design.[14]

Experimental Protocol:

-

Receptor Preparation: Obtain the 3D crystal structure of the target protein from a database (e.g., Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

-

Ligand Preparation: Create the 3D structure of this compound and optimize its geometry and charge distribution using computational methods.

-

Docking Simulation: Use docking software (e.g., AutoDock, GOLD Suite) to place the ligand into the defined active site of the receptor.[13][15] The program samples multiple conformations and orientations, scoring them based on binding affinity or fitness.

-

Analysis of Results: The top-scoring poses are analyzed to determine the binding energy and key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Data Presentation

The following tables summarize the types of quantitative data obtained from the computational studies described above. The values provided are based on published data for the structurally similar compound ±1-(1H-Benzoimidazol-2-YL) Ethanol and other benzimidazole derivatives and should be considered illustrative.[8]

Table 1: Optimized Geometric Parameters (DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond | Length (Å) | Parameter | Bonds | Angle (°) |

|---|---|---|---|---|---|

| Bond Length | C-N (imidazole) | ~1.38 | Bond Angle | C-N-C (imidazole) | ~108.5 |

| C=N (imidazole) | ~1.32 | N-C-N (imidazole) | ~114.2 | ||

| C-C (benzene) | ~1.39 - 1.41 | C-C-C (benzene) | ~119 - 121 | ||

| C-CH₂ | ~1.51 | N-C-CH₂ | ~123.0 |

| | CH₂-OH | ~1.43 | | C-CH₂-O | ~111.5 |

Table 2: Theoretical Vibrational Frequencies (DFT/B3LYP/6-311++G(d,p))

| Mode | Assignment | Calculated Wavenumber (cm⁻¹) |

|---|---|---|

| ν(O-H) | O-H stretch | ~3620 |

| ν(N-H) | N-H stretch (parent imidazole) | ~3450 |

| ν(C-H) | Aromatic C-H stretch | ~3100 - 3150 |

| ν(C-H) | Aliphatic C-H stretch | ~2950 - 3050 |

| ν(C=N) | Imidazole C=N stretch | ~1625 |

| ν(C=C) | Aromatic C=C stretch | ~1450 - 1600 |

| δ(O-H) | O-H bend | ~1250 |

| ν(C-O) | C-O stretch | ~1050 |

Table 3: Frontier Molecular Orbital (FMO) Properties (Illustrative)

| Parameter | Value |

|---|---|

| HOMO Energy (E_HOMO) | -5.5 to -6.5 eV |

| LUMO Energy (E_LUMO) | -0.7 to -1.5 eV |

| Energy Gap (ΔE) | 4.5 to 5.0 eV |

| Global Hardness (η) | 2.25 to 2.5 eV |

| Global Softness (S) | 0.20 to 0.22 eV⁻¹ |

| Electronegativity (χ) | 3.1 to 4.0 eV |

Table 4: Molecular Docking Results against a Kinase Target (e.g., EGFR) (Illustrative)

| Ligand | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

|---|---|---|---|

| (1-methyl-1H-...) | -7.0 to -9.0 | Met793, Leu718, Gly796 | 2 (with Met793, Asp855) |

| Reference Inhibitor | -8.5 to -10.5 | Met793, Cys797, Asp855 | 3 (with Met793, Thr790) |

Visualizations

Diagrams are essential for conveying complex workflows and relationships in computational chemistry and drug design.

Caption: General workflow for computational chemistry in drug discovery.

Caption: Correlation between computational methods and predicted properties.

References

- 1. benchchem.com [benchchem.com]

- 2. Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions | MDPI [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. banglajol.info [banglajol.info]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 9. researchgate.net [researchgate.net]

- 10. irjweb.com [irjweb.com]

- 11. lupinepublishers.com [lupinepublishers.com]

- 12. Chemical reactivity, molecular electrostatic potential and in-silico analysis on benzimidazole fungicide benomyl - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrevlett.com [chemrevlett.com]

- 14. ukm.my [ukm.my]

- 15. jbcpm.com [jbcpm.com]

(1-methyl-1H-benzimidazol-2-yl)methanol: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review and background on (1-methyl-1H-benzimidazol-2-yl)methanol, a heterocyclic compound of interest in medicinal chemistry. The benzimidazole scaffold is a privileged structure, forming the core of numerous pharmacologically active agents.[1] This document outlines the synthesis, chemical properties, and known biological activities of this compound and its parent compound, offering insights for further research and drug development.

Introduction to Benzimidazole Scaffolds

Benzimidazoles are bicyclic heterocyclic compounds consisting of a fusion between benzene and imidazole rings. This structural motif is found in various bioactive molecules, including antiviral, anticancer, antifungal, and anti-inflammatory agents.[2] The structural similarity of the benzimidazole ring to purine nucleosides allows it to interact with a variety of biological targets. While the parent compound, (1H-benzimidazol-2-yl)methanol, has been synthesized and evaluated for its biological activities, the N-methylated derivative, this compound, remains a less explored but potentially significant molecule.

Synthesis and Characterization

The synthesis of this compound is typically achieved in a two-step process. First, the precursor (1H-benzimidazol-2-yl)methanol is synthesized, followed by N-methylation of the benzimidazole ring.

Synthesis of (1H-benzimidazol-2-yl)methanol

The synthesis of (1H-benzimidazol-2-yl)methanol involves the condensation reaction of o-phenylenediamine with glycolic acid.[1]

Caption: Synthesis of the precursor (1H-benzimidazol-2-yl)methanol.

N-Methylation of (1H-benzimidazol-2-yl)methanol

The second step involves the N-methylation of the benzimidazole ring. A common method for this transformation is the use of a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a base.

Caption: N-methylation to yield the final product.

Quantitative Data

Quantitative data for this compound is not extensively reported in the literature. However, data for the parent compound, (1H-benzimidazol-2-yl)methanol, provides a valuable reference point.

Table 1: Physicochemical and Spectroscopic Data

| Property | (1H-benzimidazol-2-yl)methanol | This compound (Predicted) |

| Molecular Formula | C₈H₈N₂O | C₉H₁₀N₂O |

| Molecular Weight | 148.16 g/mol | 162.19 g/mol |

| Melting Point | 158.1-159.2 °C[3] | Data not available |

| ¹H NMR (CDCl₃, δ ppm) | 8.16 (s, 1H, -NH-), 7.61 (dd, 2H), 7.23 (dd, 2H), 6.31 (s, 2H, -CH₂-), 5.72 (s, 1H, -OH)[3] | Aromatic protons (7.2-7.8 ppm), -CH₂- (~4.8 ppm), -CH₃ (~3.8 ppm), -OH (variable) |

| ¹³C NMR (CDCl₃, δ ppm) | Data not available | Aromatic carbons (110-145 ppm), C2 (~155 ppm), -CH₂- (~58 ppm), -CH₃ (~31 ppm) |

Table 2: Biological Activity Data for (1H-benzimidazol-2-yl)methanol

| Activity | Assay | Result | Standard | Standard Result | Reference |

| Antioxidant | DPPH radical scavenging | IC₅₀: 400.42 µg/mL (Mild) | BHT | IC₅₀: 51.56 µg/mL | [1] |

| Cytotoxicity | Brine shrimp lethality | LC₅₀ > 10 µg/mL (Mild) | Vincristine sulphate | LC₅₀: 0.544 µg/mL | [1] |

| Antimicrobial | Disc diffusion | Inactive | Ciprofloxacin | Zone of inhibition: 41-45 mm | [1] |

Experimental Protocols

Synthesis of (1H-benzimidazol-2-yl)methanol[1]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (500 mg, 4.62 mmol) in dimethylformamide (DMF).

-

Addition of Reagent: Add glycolic acid (703.5 mg, 9.25 mmol) to the solution.

-

Reflux: Heat the mixture to 90-100 °C and reflux. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction, cool the mixture and dilute it with water. Neutralize the residual acid with a saturated sodium bicarbonate solution.

-

Extraction: Extract the product with ethyl acetate. Wash the organic layer with brine and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Proposed Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve (1H-benzimidazol-2-yl)methanol (1.0 eq) in a suitable solvent such as DMF or acetonitrile.

-

Addition of Base: Add a base such as potassium carbonate (1.5 eq) or sodium hydride (1.1 eq) to the solution and stir at room temperature.

-

Addition of Methylating Agent: Slowly add a methylating agent, for example, dimethyl sulfate (1.2 eq) or methyl iodide (1.2 eq), to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating. Monitor the reaction progress by TLC.

-